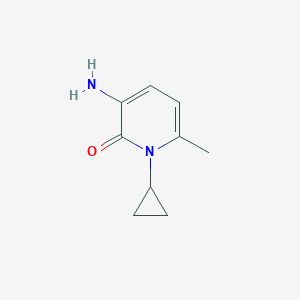
3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a cyclopropyl group, and a methyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable precursor, such as a methyl-substituted pyridine derivative, under controlled conditions to form the desired dihydropyridinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-cyclopropyl-1-methyl-1,2-dihydropyridin-2-one
- 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Uniqueness
3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, cyclopropyl group, and methyl group on the dihydropyridinone ring sets it apart from similar compounds, making it a valuable compound for various research applications .
Biological Activity
3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a dihydropyridinone framework and the presence of an amino group, makes it a subject of interest for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O, with a molecular weight of approximately 164.20 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and biological properties.
Research indicates that this compound exhibits various biological activities primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are crucial for cellular function and disease progression.
Anti-inflammatory Effects
Studies have indicated that this compound possesses anti-inflammatory properties. It has been evaluated in vitro for its ability to modulate inflammatory cytokines and reduce the expression of pro-inflammatory mediators.
Anticancer Potential
The compound has demonstrated promising anticancer activity in several preclinical studies. Its mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of specific signaling pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells.
- Animal Models : In vivo studies showed that treatment with this compound resulted in reduced tumor size and improved survival rates in mice bearing tumors.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-1-cyclopropyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6-2-5-8(10)9(12)11(6)7-3-4-7/h2,5,7H,3-4,10H2,1H3 |
InChI Key |
UOURZFUMTGCYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















